3-Methylphenyl trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

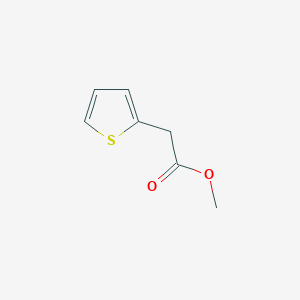

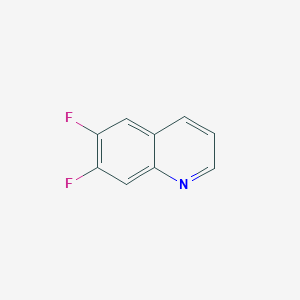

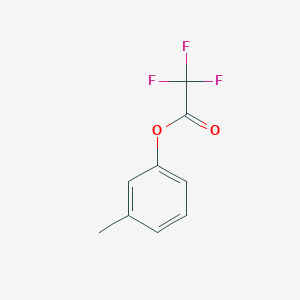

3-Methylphenyl trifluoroacetate, also known as Acetic acid, trifluoro-, 3-methylphenyl ester, is a chemical compound with the formula C9H7F3O2 . It has a molecular weight of 204.1459 .

Molecular Structure Analysis

The molecular structure of 3-Methylphenyl trifluoroacetate consists of a 3-methylphenyl group attached to a trifluoroacetate group . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylphenyl trifluoroacetate are not available, trifluoroacetates are known to participate in various chemical reactions . They can act as sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

3-Methylphenyl trifluoroacetate has a molecular weight of 204.1459 . More detailed physical and chemical properties such as boiling point, density, etc., were not found in the available resources.科学的研究の応用

Dual Sensor for Aromatic Amine and Acid Vapor

Compounds with similar structural attributes to 3-Methylphenyl trifluoroacetate, such as certain cyano-substituted vinylacridine derivatives, have been developed for their aggregation-induced emission properties. These compounds can form gels in specific solvents at low concentrations, enhancing their fluorescence during gelation. Such materials can be employed as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting their potential in environmental monitoring and safety applications (Xue et al., 2017).

Fluorinated Monomer for Polyimides

Fluorinated compounds, including those derived from trifluoroacetophenone (a compound related to 3-Methylphenyl trifluoroacetate), have been utilized to synthesize novel '3F' fluorinated diamine monomers. These monomers are instrumental in creating amorphous and semicrystalline polyimides characterized by high thermal stability and excellent solvent resistance, making them suitable for advanced material applications (Brink et al., 1994).

Organic Solar Cells

The structural and optical properties of composite polymer/fullerene films, which are crucial components of plastic solar cells, have been extensively studied. The incorporation of fluorinated compounds can significantly influence the crystallinity and efficiency of these solar cells, suggesting that derivatives like 3-Methylphenyl trifluoroacetate could play a role in optimizing the performance of organic photovoltaic devices (Erb et al., 2005).

LC-MS Characterization of Proteins

In the field of proteomics, the characterization of therapeutic proteins via reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) is essential. Trifluoroacetic acid (TFA), a compound related to 3-Methylphenyl trifluoroacetate, is commonly used as a mobile phase additive to achieve symmetrical and narrow peak shapes for proteins, albeit at the expense of mass spectrometric sensitivity. This highlights the importance of such compounds in analytical chemistry and bioanalysis (Bobály et al., 2015).

Organic Synthesis and Catalysis

3-Methylphenyl trifluoroacetate and similar fluorinated compounds have found applications in various organic synthesis and catalysis processes. For example, organocatalytic conjugate additions and radical trifluoromethylation reactions have been developed, leveraging the unique properties of fluorinated groups to achieve high yield, regio-, and enantioselectivity in synthesizing complex organic molecules. These methodologies are valuable in medicinal chemistry, agrochemical development, and the synthesis of organic materials (Chowdhury & Ghosh, 2009; Beatty et al., 2015).

Safety And Hazards

特性

IUPAC Name |

(3-methylphenyl) 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFSBCSHQEHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。